![molecular formula C24H49N3O2 B14523198 N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide CAS No. 62417-36-1](/img/structure/B14523198.png)
N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylaminoethyl group and a hexadecyl chain attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide typically involves a multi-step process. One common method includes the reaction of hexadecylamine with butanediamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate product. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of N1-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of N1-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide involves its interaction with biological molecules. The dimethylamino group can form electrostatic interactions with negatively charged biomolecules such as DNA and RNA, facilitating their delivery into cells. Additionally, the hexadecyl chain can enhance the compound’s hydrophobic interactions with cell membranes, improving its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator and in photopolymerization processes.
N,N-Dimethylaminoethanol: Utilized in the synthesis of various pharmaceuticals and as a precursor for other chemical compounds.
(Dimethylamino)ethyl methacrylate: Employed in the production of polymers with applications in drug delivery and tissue engineering.
Uniqueness
N~1~-[2-(Dimethylamino)ethyl]-N~4~-hexadecylbutanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with nucleic acids and its hydrophobic interactions with cell membranes make it particularly valuable in gene delivery and drug delivery applications .
Properties
CAS No. |
62417-36-1 |
|---|---|
Molecular Formula |
C24H49N3O2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-hexadecylbutanediamide |
InChI |
InChI=1S/C24H49N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-23(28)18-19-24(29)26-21-22-27(2)3/h4-22H2,1-3H3,(H,25,28)(H,26,29) |
InChI Key |
JIXGNKNPCSOENL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[(4-methoxyphenyl)imino]-1-phenyl-](/img/structure/B14523115.png)
![Methyl 3-[(5-methoxy-2,4-dinitrophenyl)sulfanyl]-2-nitrobenzoate](/img/structure/B14523118.png)
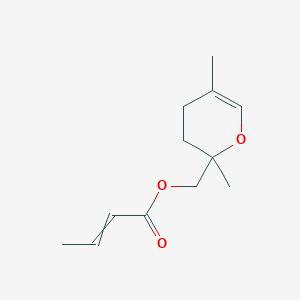
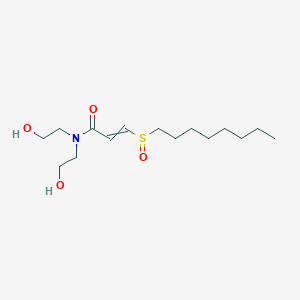
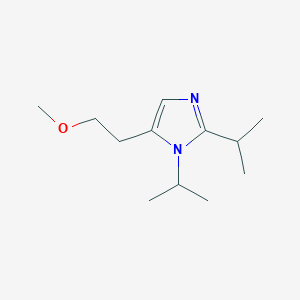
![Ethyl [2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetate](/img/structure/B14523136.png)
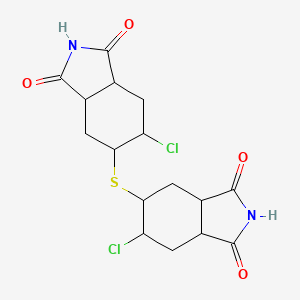
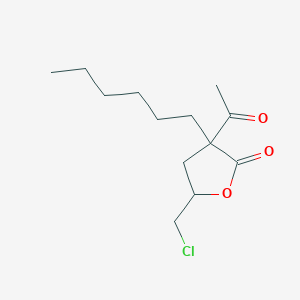
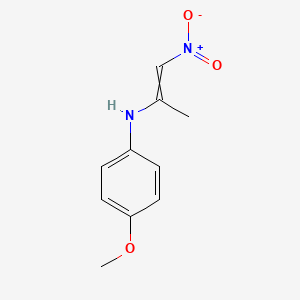
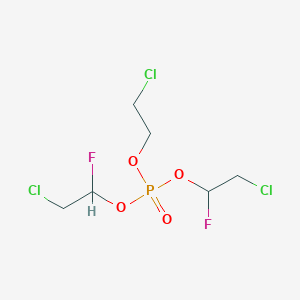
![2,5-Dimethyl-3-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14523176.png)
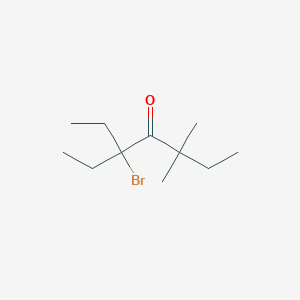
![1-[2-(1-Benzofuran-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B14523189.png)
![2,4-Pentanedione, 3-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14523193.png)
